molecular formula C12H14O5 B11870216 Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Cat. No.: B11870216
M. Wt: 238.24 g/mol
InChI Key: GJIRJTDHYRNYNI-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethyl carbonate group attached to a phenyl ring substituted with a methoxy group and an oxoethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate typically involves the reaction of 2-methoxy-4-(2-oxoethyl)phenol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate involves the hydrolysis of the carbonate ester bond, releasing the corresponding phenol and ethyl carbonate. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl [2-methoxy-4-(2-oxoethyl)phenyl] carbonate

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)17-10-5-4-9(6-7-13)8-11(10)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

GJIRJTDHYRNYNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)CC=O)OC

Origin of Product

United States

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